molecular formula C21H19ClN4O B6447414 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile CAS No. 2640845-59-4

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile

Cat. No.: B6447414
CAS No.: 2640845-59-4
M. Wt: 378.9 g/mol
InChI Key: ZIHRIVRPPBBHNK-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 3 with a carbonitrile group and at position 2 with a piperidine ring. The piperidine moiety is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group. Its synthesis likely involves multi-step reactions, including cyclohexanedione condensation and piperidine functionalization, similar to methods reported for hexahydroquinoline carbonitriles .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-17(12-23)11-16-3-1-2-4-19(16)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHRIVRPPBBHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Attachment of the Chloropyridine Moiety: The chloropyridine moiety is often introduced through a nucleophilic aromatic substitution reaction, where the chloropyridine reacts with a suitable nucleophile, such as an alkoxide derived from the quinoline-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloropyridine group undergoes nucleophilic substitution under mild conditions. For example:

Chlorine Replacement with Amines

  • Conditions : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours.

  • Example : Substitution with 4-phenoxyaniline in 2-ethoxyethanol at 115°C yields 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile with 85% efficiency .

Thiol or Alcohol Substitution

  • Conditions : Use of NaH or K₂CO₃ as base in THF or toluene at reflux.

  • Example : Reaction with 2-butyn-1-ol produces 7-(2-butynyloxy)-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-3-quinolinecarbonitrile .

Reaction Type Conditions Product Yield Reference
Amine substitution115°C, 2-ethoxyethanol6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile85%
Thiol substitutionNaH, THF, reflux7-benzylthio-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-3-quinolinecarbonitrile78%

Cyclization and Ring Formation

The quinoline core participates in cycloaddition reactions. For instance, the PfPK6 inhibition study revealed that modifications to the annulated phenyl ring of the quinoline scaffold (e.g., removal or substitution) alter bioactivity while retaining core reactivity .

Key Insight :

  • The annulated phenyl ring contributes minimally to PfPK6 inhibition (GE = 0.08 ± 0.03) , suggesting its replacement with heterocycles (e.g., pyridines) via inverse electron demand Diels-Alder reactions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the quinoline and pyridine rings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(II)-NHC catalysts (e.g., [Pd(IPr)(3-CF₃-An)Cl₂]) with arylboronic acids in toluene at 90°C .

  • Application : Introduces aryl/heteroaryl groups at the C4 position of the quinoline ring.

Buchwald-Hartwig Amination

  • Conditions : Pd(dba)₂/Xantphos catalyst system, Cs₂CO₃ base, 100°C .

  • Example : Coupling of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile with amines yields N-aryl derivatives .

Oxidation and Reduction

Oxidation of the Piperidine Ring

  • Conditions : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C to RT.

  • Outcome : Forms N-oxide derivatives, enhancing solubility and hydrogen-bonding capacity.

Reduction of the Carbonitrile Group

  • Conditions : H₂ gas with Raney Ni catalyst in ethanol at 50°C.

  • Outcome : Converts the nitrile to a primary amine (–CH₂NH₂), enabling further functionalization .

Functional Group Interconversion

Phosphorus Oxychloride-Mediated Chlorination

  • Conditions : POCl₃ at 105°C for 45 minutes.

  • Example : Converts hydroxyl groups to chlorides, as seen in the synthesis of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile .

Hydrolysis of Nitrile to Carboxylic Acid

  • Conditions : Conc. H₂SO₄/H₂O (1:1) at 120°C for 6 hours.

  • Application : Generates carboxylic acid derivatives for salt formation or esterification .

Comparative Reactivity of Structural Analogues

Compound Reactive Site Key Reaction Efficiency
3-Chloropyridin-4-olChloropyridineNucleophilic substitution with thiols92%
6-Methylthiazolo[3,2-a]pyrimidin-5-oneThiazole-pyrimidineOxidative ring expansion65%
2-(4-Methylpiperidin-1-yl)pyrimidinePiperidineReductive amination88%

Synthetic Optimization Strategies

  • Purification : Flash column chromatography (ethyl acetate/hexane gradients) achieves >95% purity for intermediates .

  • Scale-Up : Reactions in phosphorus oxychloride require careful quenching with saturated Na₂CO₃ to avoid exothermic decomposition .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : Research has indicated that quinoline derivatives possess anticancer properties. The structural features of this compound may enhance its effectiveness against various cancer cell lines, particularly due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Compounds similar to this one have been studied for their antimicrobial effects. The presence of the chloropyridine moiety may contribute to enhanced activity against bacterial strains, making it a candidate for developing new antibiotics.
  • Neurological Disorders : The piperidine group is often associated with neuroactive compounds. This compound could be explored for its potential effects on neurological conditions such as depression or anxiety, given the known activity of piperidine derivatives in modulating neurotransmitter systems.

Biological Research Applications

In biological research, the compound can serve various functions:

  • Biochemical Probes : The unique structure allows it to act as a probe in biochemical assays, helping researchers understand the mechanisms of action of related biological pathways.
  • Drug Development : As a lead compound, it can be modified to improve efficacy and reduce toxicity, paving the way for new drug candidates in pharmacotherapy.

Material Science Applications

The compound's structural characteristics also lend themselves to applications in material sciences:

  • Polymer Chemistry : The incorporation of quinoline and piperidine units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials.
  • Nanotechnology : Functionalized derivatives can be utilized in the synthesis of nanoparticles for targeted drug delivery systems, improving the bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various quinoline derivatives, including similar structures to our compound, demonstrating significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on chloropyridine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications similar to those found in our compound could yield promising results .

Case Study 3: Neurological Impact

In a pharmacological study, piperidine-based compounds were shown to exhibit anxiolytic effects in animal models, indicating potential pathways for treatment development that could be explored with our compound .

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes, while the piperidine and chloropyridine moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s unique structural attributes are compared to analogs in Table 1.

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Quinoline 3-CN; 2-(4-[(3-Cl-pyridin-4-yl)oxymethyl]piperidin-1-yl) Carbonitrile, piperidine, chloropyridinyl ether N/A
Q(1-14) derivatives Hexahydroquinoline 3-CN; 2-amino-4-(2-chloro-5-arylpyridin-3-yl) Carbonitrile, amino, chloroaryl [1]
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Quinoline 6-Cl; 4-piperidin-1-yl; 2-pyrrolidin-1-yl Chloro, piperidine, pyrrolidine [10]
N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Quinoline 3-CH=N-NHCO-pyridin-4-yl; 2-piperidin-1-yl Hydrazide, piperidine [5]
  • Key Observations: The target compound’s chloropyridinyl ether group distinguishes it from analogs with simpler aryl or alkoxy substituents (e.g., methoxy in or pyrrolidine in ).

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Q(1-14) Derivatives 6-Chloro-4-piperidinylquinoline
Molecular Weight ~420 g/mol (estimated) 450–500 g/mol 384 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 2.8–3.2 3.0
Water Solubility Low (chloropyridinyl ether) Moderate (polar CN group) Low (nonpolar substituents)
Thermal Stability Likely high (aromatic core) Moderate (hexahydroquinoline) High

Biological Activity

The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile, identified by its CAS number 2770596-01-3, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities. The molecular formula is C18H26ClN3O2C_{18}H_{26}ClN_3O_2 with a molecular weight of 351.9 g/mol. Its structural features contribute to its biological interactions.

PropertyValue
CAS Number2770596-01-3
Molecular FormulaC₁₈H₂₆ClN₃O₂
Molecular Weight351.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : Similar quinoline derivatives have shown significant anticancer properties by inducing apoptosis in cancer cells via mitochondrial pathways, including the activation of caspases and the release of cytochrome c from mitochondria .
  • Enzyme Inhibition : Compounds with piperidine moieties have been noted for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Antimicrobial Activity : The presence of chloropyridine in the structure suggests potential antibacterial properties, as chlorinated compounds often exhibit activity against various bacterial strains .

Anticancer Activity

A study evaluating similar quinoline derivatives indicated that compounds with structural similarities to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. These compounds triggered apoptosis through the activation of the NF-kB signaling pathway and inhibition of the PI3K/Akt pathway, leading to reduced cell viability in breast cancer cell lines .

Enzyme Inhibition

Research has demonstrated that piperidine derivatives can effectively inhibit AChE, which is crucial for developing treatments for Alzheimer's disease. The inhibition rates observed were comparable to established AChE inhibitors, indicating a potential therapeutic role for this compound in neurodegenerative conditions .

Antimicrobial Studies

In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of vital enzymatic processes within the bacteria .

Q & A

Basic: What are the key synthetic strategies for preparing 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile?

Methodological Answer:
The compound is synthesized via multi-step reactions involving piperidine and quinoline intermediates. A common approach includes:

  • Acylation of piperidine derivatives : Reacting 1-benzyl-4-piperidone with acylating agents to form spiro[piperidine-4,2'-quinoline] intermediates .
  • Substitution and coupling : Introducing the 3-chloropyridinyl-oxy-methyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, sodium hydroxide in dichlorethane facilitates the formation of ether linkages .
  • Purification : Column chromatography and recrystallization yield high-purity (>95%) products. IR and GC-MS are critical for confirming intermediate structures, though molecular ion peaks in mass spectra may exhibit low intensity (0.5–8.0%), requiring complementary techniques like NMR .

Basic: Which spectroscopic and chromatographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups such as nitriles (C≡N stretch at ~2200 cm⁻¹) and aromatic C-H bonds .
  • GC-MS : Detects molecular ions (e.g., [M]+ at m/z 363–574) but may require high-resolution MS for low-intensity signals .
  • TLC (Rf values) : Used to monitor reaction progress (e.g., Rf = 0.68 in ).
  • Elemental analysis : Validates empirical formulas (e.g., C₂₀H₁₄ClN₃O₂ for derivatives) .

Advanced: How can researchers address contradictions in mass spectrometry data, such as low molecular ion intensity?

Methodological Answer:
Low-intensity molecular ions in GC-MS (e.g., 0.5–8.0% abundance) may arise from fragmentation or thermal instability. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formulas.
  • Derivatization : Stabilize the compound via methylation or silylation to enhance volatility.
  • Complementary techniques : Use MALDI-TOF or ESI-MS for polar/non-volatile derivatives .

Advanced: What methodologies are recommended for evaluating the kinase inhibitory activity of this compound?

Methodological Answer:

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Crystallographic studies : Resolve binding modes via X-ray diffraction (e.g., PDB ligand data in ).
  • Computational docking : Predict interactions with kinase ATP-binding pockets using AutoDock Vina or Schrödinger Suite .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Modify the quinoline-3-carbonitrile core (e.g., electron-withdrawing groups at C-6 enhance kinase affinity) .
  • Piperidine ring functionalization : Introduce fluorinated or methyl groups to improve metabolic stability (see for fluorinated analogs) .
  • Pharmacokinetic profiling : Assess solubility (logP), plasma stability, and CYP450 inhibition using HPLC and liver microsome assays .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard mitigation : Use fume hoods for reactions involving chlorinated intermediates (e.g., 3-chloropyridine derivatives) .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact (H313/H315 hazards) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal (P501 guidelines) .

Advanced: How can computational modeling predict the compound’s metabolic pathways?

Methodological Answer:

  • In silico metabolism tools : Use GLORY or ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., cytochrome P450 oxidation sites) .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions at the nitrile group .

Advanced: What crystallographic techniques resolve the compound’s stereochemical configuration?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine absolute configuration using Cu-Kα radiation (λ = 1.54178 Å) and SHELXL refinement (e.g., reports ethanol monosolvate structures) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···N hydrogen bonds in piperidine-quinoline hybrids) .

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